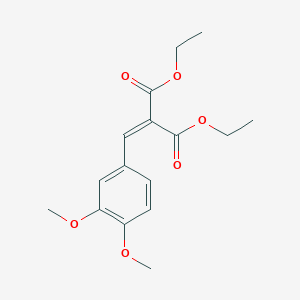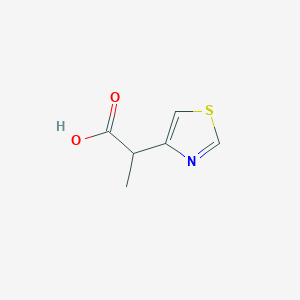
2-(Thiazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiazol-4-yl)propanoic acid is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields . The synthesis pathway often involves the reaction of an intermediate compound with propanoic acid to form the final product. The intermediate compound can be synthesized through various methods, such as the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.Molecular Structure Analysis
The molecular structure of 2-(Thiazol-4-yl)propanoic acid is characterized by the presence of a thiazole ring. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds have been found to exhibit a wide range of chemical reactions. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazole compounds is largely due to the aromaticity of the thiazole ring, which allows for the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus
Zukünftige Richtungen
Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the study of 2-(Thiazol-4-yl)propanoic acid and related compounds may involve further exploration of their potential applications in these areas.
Eigenschaften
CAS-Nummer |
1190392-81-4 |
|---|---|
Produktname |
2-(Thiazol-4-yl)propanoic acid |
Molekularformel |
C6H7NO2S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
FMZBIKUWVVQHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

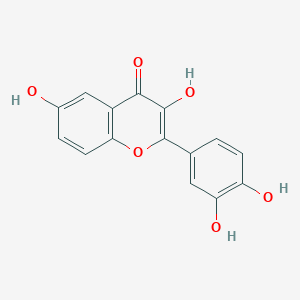
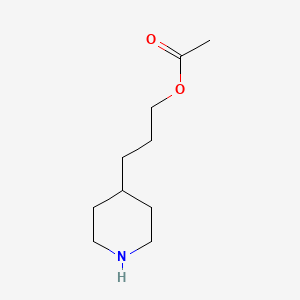
![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)
![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)

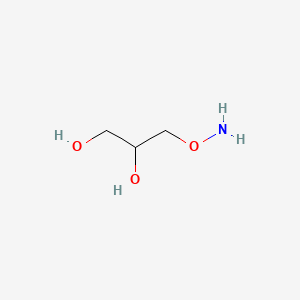
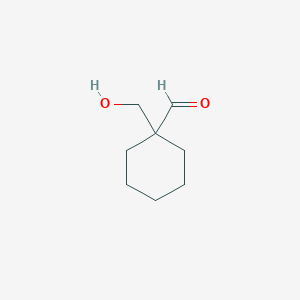
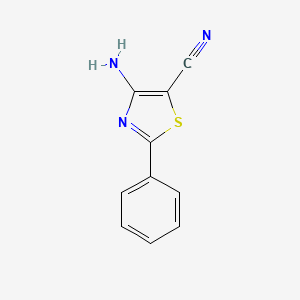
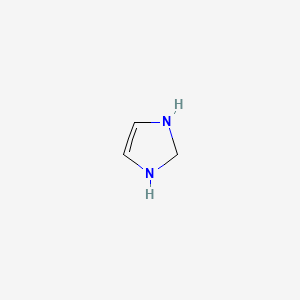
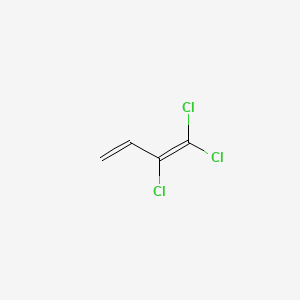
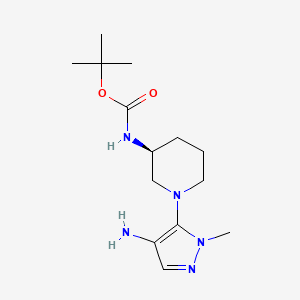
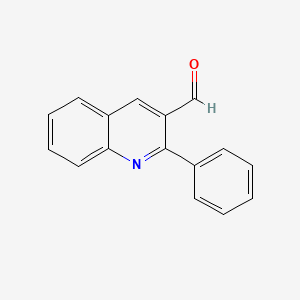
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
